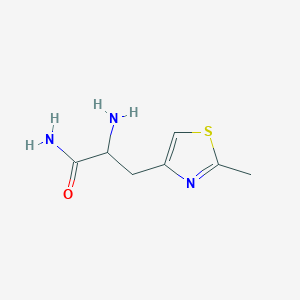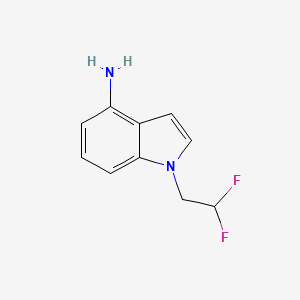![molecular formula C10H11ClN2S B13317788 4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine](/img/structure/B13317788.png)
4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family It is characterized by a fused ring system containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminothiophene derivatives with appropriate reagents to form the thienopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Cyclization: Formation of additional ring structures through cyclization reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
科学的研究の応用
4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine has several scientific research applications, including:
Pharmaceuticals: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used in studies to understand the interactions of thienopyrimidine derivatives with biological targets.
作用機序
The mechanism of action of 4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
類似化合物との比較
Similar Compounds
2,4-Dichlorothieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with similar structural features but different substituents.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A related compound with a pyrrolo ring instead of a thieno ring.
Uniqueness
4-Chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H11ClN2S |
|---|---|
分子量 |
226.73 g/mol |
IUPAC名 |
4-chloro-2-(2-methylpropyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H11ClN2S/c1-6(2)5-8-12-9(11)7-3-4-14-10(7)13-8/h3-4,6H,5H2,1-2H3 |
InChIキー |
OXMNXWQQGRYWRW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NC2=C(C=CS2)C(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13317724.png)
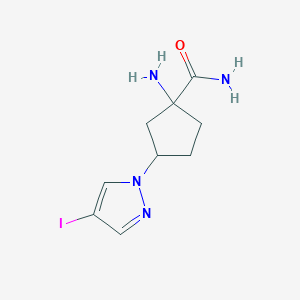

![N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13317737.png)
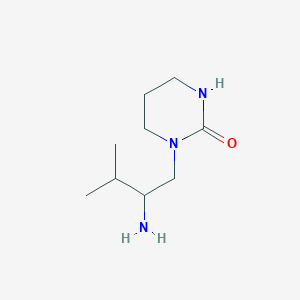
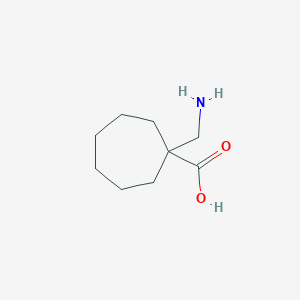
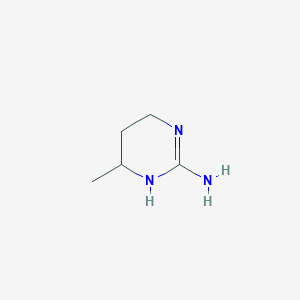

![3-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13317761.png)
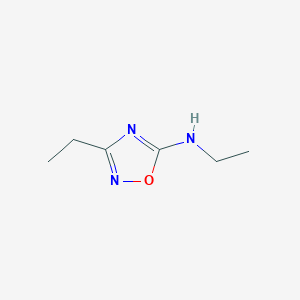

![2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol](/img/structure/B13317775.png)
